molecular formula C11H18O3 B1593210 Ethyl 4-cyclopentyl-3-oxobutanoate CAS No. 68104-99-4

Ethyl 4-cyclopentyl-3-oxobutanoate

Cat. No. B1593210
CAS RN: 68104-99-4
M. Wt: 198.26 g/mol
InChI Key: NSNBPUDFVSNTOM-UHFFFAOYSA-N
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Description

Ethyl 4-cyclopentyl-3-oxobutanoate is a chemical compound with the molecular formula C11H18O3 . It has a molecular weight of 198.26 .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the asymmetric synthesis of (S)-ethyl-4-chloro-3-hydroxybutanoate was achieved using Candida parapsilosis ATCC 7330 . The process involved the asymmetric reduction of ethyl-4-chloro-3-oxobutanoate in an aqueous medium by resting cells of Candida parapsilosis ATCC 7330 .


Molecular Structure Analysis

The molecular structure of Ethyl 4-cyclopentyl-3-oxobutanoate consists of 11 carbon atoms, 18 hydrogen atoms, and 3 oxygen atoms .

Scientific Research Applications

1. Ethyl 4-Chloro-3-Oxobutanoate (COBE) Biotransformation

  • Application Summary: This compound is used in the biotransformation process to produce Ethyl (S)-4-Chloro-3-Hydroxybutanoate [(S)-CHBE] using Escherichia coli CCZU-T15 whole cells .
  • Methods of Application: The biocatalytic activity of Escherichia coli CCZU-T15 whole cells was increased using choline chloride/glycerol as a biocompatible solvent. L-glutamine was added to increase the biocatalytic efficiency .
  • Results: The biosynthesis of (S)-CHBE (>99 % e.e.) was improved by adding Tween-80 into the reaction media. The yields were 100% and 93.0% for 2000 and 3000 mM COBE respectively .

2. Ethyl 4-Chloroacetoacetate Biotransformation

  • Application Summary: This compound is transformed into Ethyl 4-Chloro-3-hydroxybutyrate by Recombinant Escherichia coli CgCR .
  • Methods of Application: A bioreduction process was developed in a biocompatible organic solvent–deep eutectic solvent–water reaction medium .
  • Results: A high ®-CHBE yield (≥90%) was achieved by catalyzing COBE (1000 mM) in 12 h with E. coli CgCR cells in the presence of Ni 2+ (7 mM) and glucose (3.5 mM glucose/mM COBE) in an ethyl acetate-betaine/lactic acid-H2O system .

properties

IUPAC Name

ethyl 4-cyclopentyl-3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O3/c1-2-14-11(13)8-10(12)7-9-5-3-4-6-9/h9H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSNBPUDFVSNTOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)CC1CCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00634541
Record name Ethyl 4-cyclopentyl-3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00634541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-cyclopentyl-3-oxobutanoate

CAS RN

68104-99-4
Record name Ethyl 4-cyclopentyl-3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00634541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
E Lager, J Nilsson, EØ Nielsen, M Nielsen… - Bioorganic & medicinal …, 2008 - Elsevier
The finding that alkyl 1,4-dihydro-4-oxoquinoline-3-carboxylate and N-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxamide derivatives may be high-affinity ligands at the benzodiazepine …
Number of citations: 26 www.sciencedirect.com

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